molecular formula C8H14O3 B14418110 2-Propoxyethyl prop-2-enoate CAS No. 86351-09-9

2-Propoxyethyl prop-2-enoate

Cat. No.: B14418110
CAS No.: 86351-09-9
M. Wt: 158.19 g/mol
InChI Key: ACHWNFGWACZQHU-UHFFFAOYSA-N
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Description

2-Propoxyethyl prop-2-enoate is an ester derivative of prop-2-enoic acid (acrylic acid), characterized by a propoxyethyl group (-OCH₂CH₂CH₂O-) attached to the ester oxygen. This compound belongs to the broader class of acrylate esters, which are widely utilized in polymer chemistry, coatings, and adhesives due to their reactive double bond and ability to form durable materials.

Properties

CAS No.

86351-09-9

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-propoxyethyl prop-2-enoate

InChI

InChI=1S/C8H14O3/c1-3-5-10-6-7-11-8(9)4-2/h4H,2-3,5-7H2,1H3

InChI Key

ACHWNFGWACZQHU-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOC(=O)C=C

Origin of Product

United States

Preparation Methods

2-Propoxyethyl prop-2-enoate can be synthesized through various methods. One common method involves the esterification of propoxyethanol with acrylic acid under acidic conditions. The reaction typically uses sulfuric acid or p-toluenesulfonic acid as a catalyst . Industrial production methods often involve the use of continuous reactors to ensure consistent product quality and yield. Another method includes the transesterification of ethyl prop-2-enoate with propoxyethanol .

Chemical Reactions Analysis

2-Propoxyethyl prop-2-enoate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, p-toluenesulfonic acid, and various nucleophiles such as amines and alcohols. Major products formed from these reactions include polyacrylates and substituted acrylates .

Mechanism of Action

The mechanism of action of 2-Propoxyethyl prop-2-enoate primarily involves its ability to polymerize and form polyacrylates. The vinyl group in the compound undergoes free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique properties such as high absorbency and flexibility, making them suitable for various applications .

Comparison with Similar Compounds

Methyl Prop-2-enoate

  • Structure: Methyl ester of prop-2-enoic acid.
  • Key Properties :
    • Antifungal Activity : Demonstrates strong fungicidal effects at 500 µM, inhibiting Fusarium culmorum growth by >99% in direct contact and 97% in gas phase .
    • Mechanism : Likely disrupts fungal cell membranes, similar to strobilurin-class fungicides .
    • Environmental Impact : Rapid degradation in soil, reducing bioaccumulation risks .
Property Methyl Prop-2-enoate 2-Propoxyethyl Prop-2-enoate (Inferred)
Antifungal Efficacy High (500 µM) Likely lower due to bulkier substituent
Volatility High (gas-phase activity) Lower (propoxy group reduces volatility)
Polymerization Potential Moderate High (longer alkyl chain enhances stability)

2-Ethylhexyl 2-Cyano-3,3-Diphenylprop-2-enoate (Octocrilene)

  • Structure: Bulky ester with cyano and diphenyl groups.
  • Key Properties :
    • UV Absorption : Used as a UV filter in sunscreens; detected in marine mammals (52–108 ng/g in dolphin blubber) .
    • Environmental Persistence : Resistant to biodegradation, leading to bioaccumulation .
Property Octocrilene This compound (Inferred)
Photostability High (UV filter) Moderate (lacks UV-absorbing groups)
Bioaccumulation Risk High Likely lower (smaller substituent)

Ethyl-2-Cyano-3-(Furan-2-yl)-Prop-2-enoate (ECFP)

  • Structure: Cyano and furan substituents enhance electronic properties.
  • Key Properties: Thermodynamic Stability: High heat capacity due to polar functional groups . Pharmaceutical Potential: Furan derivatives are bioactive, suggesting applications in drug design .
Property ECFP This compound (Inferred)
Thermal Stability High Moderate (less polar substituent)
Biocompatibility Likely high Uncertain (depends on metabolite profile)

2-Ethoxyethyl Prop-2-enoate

  • Structure : Ethoxyethyl ester instead of propoxyethyl.
  • Key Properties :
    • Toxicity : Classified as hazardous under EU regulations; requires stringent handling .
    • Industrial Use : Intermediate in polymer synthesis .
Property 2-Ethoxyethyl Prop-2-enoate This compound (Inferred)
Toxicity High Potentially lower (longer alkyl chain)
Reactivity High (shorter chain) Slightly reduced (steric hindrance)

Functional and Environmental Considerations

  • Antifungal Activity: Prop-2-enoate esters with smaller substituents (e.g., methyl) exhibit higher volatility and fungicidal efficacy, while bulkier derivatives like 2-propoxyethyl may prioritize stability over bioactivity .
  • Environmental Impact : Esters with branched or aromatic groups (e.g., octocrilene) persist in ecosystems, whereas linear-chain esters degrade more readily .
  • Polymer Applications : Longer alkyl chains (e.g., propoxyethyl) enhance copolymer stability, as seen in 2-ethylhexyl acrylate-acrylic acid copolymers .

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